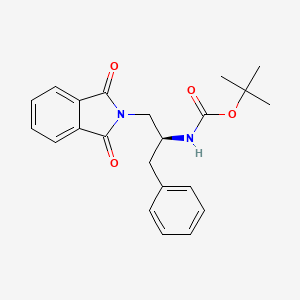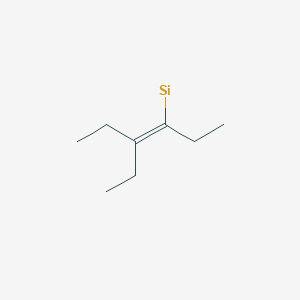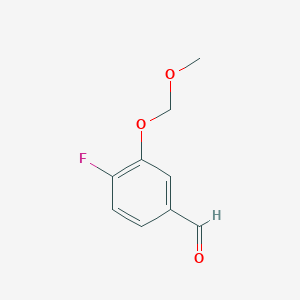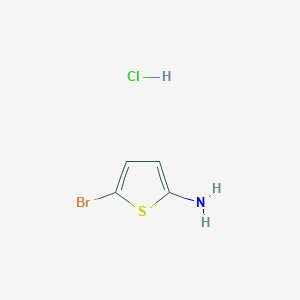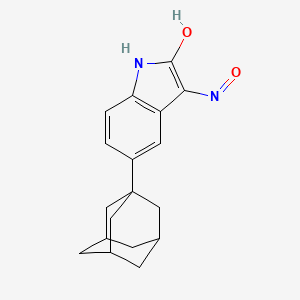
Abl Cytosolic Substrate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abl Cytosolic Substrate acetate is a substrate for Abelson tyrosine kinase (Abl), a protein tyrosine kinase involved in various cellular processes, including cell differentiation, division, and adhesion . This compound is used primarily in research settings to study the activity and function of Abl kinase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abl Cytosolic Substrate acetate involves the sequential assembly of amino acids to form a peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the free peptide.
Acetylation: The final step involves acetylating the peptide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Abl Cytosolic Substrate acetate undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by Abl kinase, leading to the addition of a phosphate group to the tyrosine residue.
Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.
Common Reagents and Conditions
Phosphorylation: Requires ATP and Abl kinase under physiological conditions.
Hydrolysis: Can be achieved using hydrochloric acid or proteolytic enzymes.
Major Products Formed
Phosphorylated peptide: Resulting from the action of Abl kinase.
Amino acids and smaller peptides: Resulting from hydrolysis.
科学的研究の応用
Abl Cytosolic Substrate acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Studying the kinetics and mechanisms of peptide phosphorylation.
Biology: Investigating the role of Abl kinase in cellular processes.
Medicine: Developing inhibitors for Abl kinase as potential treatments for diseases like chronic myeloid leukemia.
Industry: Used in the development of diagnostic assays and therapeutic agents.
作用機序
Abl Cytosolic Substrate acetate exerts its effects by serving as a substrate for Abl kinase. The kinase phosphorylates the tyrosine residue in the substrate, which can then be used to study the activity and regulation of Abl kinase. The molecular targets include the ATP-binding site of Abl kinase and the tyrosine residue of the substrate.
類似化合物との比較
Similar Compounds
Abltide: Another substrate for Abl kinase with a similar peptide sequence.
Bcr-Abl substrates: Used to study the fusion protein Bcr-Abl, which is implicated in certain leukemias.
Uniqueness
Abl Cytosolic Substrate acetate is unique due to its specific sequence and acetylation, which make it an ideal substrate for studying Abl kinase activity. Its high purity and stability also contribute to its widespread use in research.
特性
分子式 |
C66H105N15O18 |
|---|---|
分子量 |
1396.6 g/mol |
IUPAC名 |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |
InChIキー |
ZCSPUDYZOGGOAG-IGTABNFRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
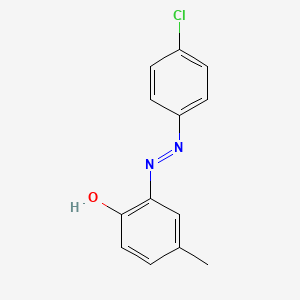
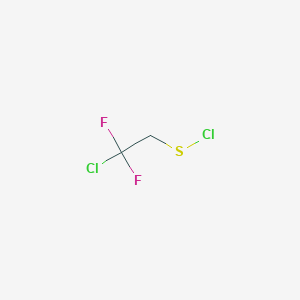
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
